molecular formula CaCO3<br>CCaO3 B7801255 Calcium Carbonate CAS No. 72608-12-9

Calcium Carbonate

Cat. No. B7801255
CAS RN: 72608-12-9
M. Wt: 100.09 g/mol
InChI Key: VTYYLEPIZMXCLO-UHFFFAOYSA-L
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Patent
US05861209

Procedure details

To prepare the aragonitic precipitated calcium carbonate of the invention, a milk of lime (Ca(OH)2) slurry or slake is prepared by adding water to calcium oxide (CaO) with agitation. Preferably, about ten parts water having a temperature of at least about 40° C. (Centigrade) is added to one part CaO to produce a slake having a solids content of about 11 percent, based on the weight of Ca(OH)2 in the solution. The slake is screened to remove grit, typically with a screen that will remove grit of about +60 mesh, and the slake temperature is adjusted to about 50° C. Dry aragonite, such as M60 Aragonite from the Mississippi Lime Company, located in St. Genevieve, Mo., is added, and the slake is agitated for about 15 minutes. Preferably, the amount of aragonite added is equivalent to about five percent of the total amount of precipitated calcium carbonate that will be produced from the slake. Carbon dioxide gas is then added with vigorous agitation. The gas stream rate should be sufficient to convert substantially all of the Ca(OH)2 to CaCO3 in about three hours, forming a precipitated calcium carbonate slurry of about 14 percent solids. Carbonation is complete when the pH falls to 7, at which time the carbon dioxide (CO2) stream is terminated. Typically, between about 9 ft3 and 10 ft3 of CO2 are required for each kilogram of precipitated calcium carbonate produced. The product can then be dewatered to a concentration of about 70 percent solids to produce a cake that can be treated with a typical dispersant, e.g., sodium polyacrylate, and dispersed on a flat-blade or similar dispersion unit.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
Ca(OH)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Ca(OH)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O-2:1].[Ca+2:2].C(=O)=[O:4].[C:6]([O-:9])([O-:8])=[O:7].[Ca+2]>O>[OH-:4].[Ca+2:2].[OH-:7].[OH2:1].[C:6]([O-:9])([O-:8])=[O:7].[Ca+2:2] |f:0.1,3.4,6.7.8.9,10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Ca+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Ca(OH)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Ca(OH)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Ca+2]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Ca+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the slake is agitated for about 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To prepare the aragonitic
CUSTOM
Type
CUSTOM
Details
precipitated calcium carbonate of the invention
CUSTOM
Type
CUSTOM
Details
to produce a slake
CUSTOM
Type
CUSTOM
Details
to remove grit
CUSTOM
Type
CUSTOM
Details
typically with a screen that will remove grit of about +60 mesh
CUSTOM
Type
CUSTOM
Details
is adjusted to about 50° C
ADDITION
Type
ADDITION
Details
, is added
ADDITION
Type
ADDITION
Details
Preferably, the amount of aragonite added
CUSTOM
Type
CUSTOM
Details
will be produced from the slake
CUSTOM
Type
CUSTOM
Details
in about three hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[OH-].[Ca+2].[OH-].O
Name
Type
product
Smiles
C(=O)([O-])[O-].[Ca+2]
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05861209

Procedure details

To prepare the aragonitic precipitated calcium carbonate of the invention, a milk of lime (Ca(OH)2) slurry or slake is prepared by adding water to calcium oxide (CaO) with agitation. Preferably, about ten parts water having a temperature of at least about 40° C. (Centigrade) is added to one part CaO to produce a slake having a solids content of about 11 percent, based on the weight of Ca(OH)2 in the solution. The slake is screened to remove grit, typically with a screen that will remove grit of about +60 mesh, and the slake temperature is adjusted to about 50° C. Dry aragonite, such as M60 Aragonite from the Mississippi Lime Company, located in St. Genevieve, Mo., is added, and the slake is agitated for about 15 minutes. Preferably, the amount of aragonite added is equivalent to about five percent of the total amount of precipitated calcium carbonate that will be produced from the slake. Carbon dioxide gas is then added with vigorous agitation. The gas stream rate should be sufficient to convert substantially all of the Ca(OH)2 to CaCO3 in about three hours, forming a precipitated calcium carbonate slurry of about 14 percent solids. Carbonation is complete when the pH falls to 7, at which time the carbon dioxide (CO2) stream is terminated. Typically, between about 9 ft3 and 10 ft3 of CO2 are required for each kilogram of precipitated calcium carbonate produced. The product can then be dewatered to a concentration of about 70 percent solids to produce a cake that can be treated with a typical dispersant, e.g., sodium polyacrylate, and dispersed on a flat-blade or similar dispersion unit.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
Ca(OH)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Ca(OH)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O-2:1].[Ca+2:2].C(=O)=[O:4].[C:6]([O-:9])([O-:8])=[O:7].[Ca+2]>O>[OH-:4].[Ca+2:2].[OH-:7].[OH2:1].[C:6]([O-:9])([O-:8])=[O:7].[Ca+2:2] |f:0.1,3.4,6.7.8.9,10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Ca+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Ca(OH)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Ca(OH)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Ca+2]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Ca+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the slake is agitated for about 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To prepare the aragonitic
CUSTOM
Type
CUSTOM
Details
precipitated calcium carbonate of the invention
CUSTOM
Type
CUSTOM
Details
to produce a slake
CUSTOM
Type
CUSTOM
Details
to remove grit
CUSTOM
Type
CUSTOM
Details
typically with a screen that will remove grit of about +60 mesh
CUSTOM
Type
CUSTOM
Details
is adjusted to about 50° C
ADDITION
Type
ADDITION
Details
, is added
ADDITION
Type
ADDITION
Details
Preferably, the amount of aragonite added
CUSTOM
Type
CUSTOM
Details
will be produced from the slake
CUSTOM
Type
CUSTOM
Details
in about three hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[OH-].[Ca+2].[OH-].O
Name
Type
product
Smiles
C(=O)([O-])[O-].[Ca+2]
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05861209

Procedure details

To prepare the aragonitic precipitated calcium carbonate of the invention, a milk of lime (Ca(OH)2) slurry or slake is prepared by adding water to calcium oxide (CaO) with agitation. Preferably, about ten parts water having a temperature of at least about 40° C. (Centigrade) is added to one part CaO to produce a slake having a solids content of about 11 percent, based on the weight of Ca(OH)2 in the solution. The slake is screened to remove grit, typically with a screen that will remove grit of about +60 mesh, and the slake temperature is adjusted to about 50° C. Dry aragonite, such as M60 Aragonite from the Mississippi Lime Company, located in St. Genevieve, Mo., is added, and the slake is agitated for about 15 minutes. Preferably, the amount of aragonite added is equivalent to about five percent of the total amount of precipitated calcium carbonate that will be produced from the slake. Carbon dioxide gas is then added with vigorous agitation. The gas stream rate should be sufficient to convert substantially all of the Ca(OH)2 to CaCO3 in about three hours, forming a precipitated calcium carbonate slurry of about 14 percent solids. Carbonation is complete when the pH falls to 7, at which time the carbon dioxide (CO2) stream is terminated. Typically, between about 9 ft3 and 10 ft3 of CO2 are required for each kilogram of precipitated calcium carbonate produced. The product can then be dewatered to a concentration of about 70 percent solids to produce a cake that can be treated with a typical dispersant, e.g., sodium polyacrylate, and dispersed on a flat-blade or similar dispersion unit.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
Ca(OH)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Ca(OH)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O-2:1].[Ca+2:2].C(=O)=[O:4].[C:6]([O-:9])([O-:8])=[O:7].[Ca+2]>O>[OH-:4].[Ca+2:2].[OH-:7].[OH2:1].[C:6]([O-:9])([O-:8])=[O:7].[Ca+2:2] |f:0.1,3.4,6.7.8.9,10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Ca+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Ca(OH)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Ca(OH)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Ca+2]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Ca+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the slake is agitated for about 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To prepare the aragonitic
CUSTOM
Type
CUSTOM
Details
precipitated calcium carbonate of the invention
CUSTOM
Type
CUSTOM
Details
to produce a slake
CUSTOM
Type
CUSTOM
Details
to remove grit
CUSTOM
Type
CUSTOM
Details
typically with a screen that will remove grit of about +60 mesh
CUSTOM
Type
CUSTOM
Details
is adjusted to about 50° C
ADDITION
Type
ADDITION
Details
, is added
ADDITION
Type
ADDITION
Details
Preferably, the amount of aragonite added
CUSTOM
Type
CUSTOM
Details
will be produced from the slake
CUSTOM
Type
CUSTOM
Details
in about three hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[OH-].[Ca+2].[OH-].O
Name
Type
product
Smiles
C(=O)([O-])[O-].[Ca+2]
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05861209

Procedure details

To prepare the aragonitic precipitated calcium carbonate of the invention, a milk of lime (Ca(OH)2) slurry or slake is prepared by adding water to calcium oxide (CaO) with agitation. Preferably, about ten parts water having a temperature of at least about 40° C. (Centigrade) is added to one part CaO to produce a slake having a solids content of about 11 percent, based on the weight of Ca(OH)2 in the solution. The slake is screened to remove grit, typically with a screen that will remove grit of about +60 mesh, and the slake temperature is adjusted to about 50° C. Dry aragonite, such as M60 Aragonite from the Mississippi Lime Company, located in St. Genevieve, Mo., is added, and the slake is agitated for about 15 minutes. Preferably, the amount of aragonite added is equivalent to about five percent of the total amount of precipitated calcium carbonate that will be produced from the slake. Carbon dioxide gas is then added with vigorous agitation. The gas stream rate should be sufficient to convert substantially all of the Ca(OH)2 to CaCO3 in about three hours, forming a precipitated calcium carbonate slurry of about 14 percent solids. Carbonation is complete when the pH falls to 7, at which time the carbon dioxide (CO2) stream is terminated. Typically, between about 9 ft3 and 10 ft3 of CO2 are required for each kilogram of precipitated calcium carbonate produced. The product can then be dewatered to a concentration of about 70 percent solids to produce a cake that can be treated with a typical dispersant, e.g., sodium polyacrylate, and dispersed on a flat-blade or similar dispersion unit.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
Ca(OH)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Ca(OH)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O-2:1].[Ca+2:2].C(=O)=[O:4].[C:6]([O-:9])([O-:8])=[O:7].[Ca+2]>O>[OH-:4].[Ca+2:2].[OH-:7].[OH2:1].[C:6]([O-:9])([O-:8])=[O:7].[Ca+2:2] |f:0.1,3.4,6.7.8.9,10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Ca+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Ca(OH)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Ca(OH)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Ca+2]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Ca+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the slake is agitated for about 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To prepare the aragonitic
CUSTOM
Type
CUSTOM
Details
precipitated calcium carbonate of the invention
CUSTOM
Type
CUSTOM
Details
to produce a slake
CUSTOM
Type
CUSTOM
Details
to remove grit
CUSTOM
Type
CUSTOM
Details
typically with a screen that will remove grit of about +60 mesh
CUSTOM
Type
CUSTOM
Details
is adjusted to about 50° C
ADDITION
Type
ADDITION
Details
, is added
ADDITION
Type
ADDITION
Details
Preferably, the amount of aragonite added
CUSTOM
Type
CUSTOM
Details
will be produced from the slake
CUSTOM
Type
CUSTOM
Details
in about three hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[OH-].[Ca+2].[OH-].O
Name
Type
product
Smiles
C(=O)([O-])[O-].[Ca+2]
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05861209

Procedure details

To prepare the aragonitic precipitated calcium carbonate of the invention, a milk of lime (Ca(OH)2) slurry or slake is prepared by adding water to calcium oxide (CaO) with agitation. Preferably, about ten parts water having a temperature of at least about 40° C. (Centigrade) is added to one part CaO to produce a slake having a solids content of about 11 percent, based on the weight of Ca(OH)2 in the solution. The slake is screened to remove grit, typically with a screen that will remove grit of about +60 mesh, and the slake temperature is adjusted to about 50° C. Dry aragonite, such as M60 Aragonite from the Mississippi Lime Company, located in St. Genevieve, Mo., is added, and the slake is agitated for about 15 minutes. Preferably, the amount of aragonite added is equivalent to about five percent of the total amount of precipitated calcium carbonate that will be produced from the slake. Carbon dioxide gas is then added with vigorous agitation. The gas stream rate should be sufficient to convert substantially all of the Ca(OH)2 to CaCO3 in about three hours, forming a precipitated calcium carbonate slurry of about 14 percent solids. Carbonation is complete when the pH falls to 7, at which time the carbon dioxide (CO2) stream is terminated. Typically, between about 9 ft3 and 10 ft3 of CO2 are required for each kilogram of precipitated calcium carbonate produced. The product can then be dewatered to a concentration of about 70 percent solids to produce a cake that can be treated with a typical dispersant, e.g., sodium polyacrylate, and dispersed on a flat-blade or similar dispersion unit.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
Ca(OH)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Ca(OH)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O-2:1].[Ca+2:2].C(=O)=[O:4].[C:6]([O-:9])([O-:8])=[O:7].[Ca+2]>O>[OH-:4].[Ca+2:2].[OH-:7].[OH2:1].[C:6]([O-:9])([O-:8])=[O:7].[Ca+2:2] |f:0.1,3.4,6.7.8.9,10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Ca+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Ca(OH)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Ca(OH)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Ca+2]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Ca+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the slake is agitated for about 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To prepare the aragonitic
CUSTOM
Type
CUSTOM
Details
precipitated calcium carbonate of the invention
CUSTOM
Type
CUSTOM
Details
to produce a slake
CUSTOM
Type
CUSTOM
Details
to remove grit
CUSTOM
Type
CUSTOM
Details
typically with a screen that will remove grit of about +60 mesh
CUSTOM
Type
CUSTOM
Details
is adjusted to about 50° C
ADDITION
Type
ADDITION
Details
, is added
ADDITION
Type
ADDITION
Details
Preferably, the amount of aragonite added
CUSTOM
Type
CUSTOM
Details
will be produced from the slake
CUSTOM
Type
CUSTOM
Details
in about three hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[OH-].[Ca+2].[OH-].O
Name
Type
product
Smiles
C(=O)([O-])[O-].[Ca+2]
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.